1-Benzyl-2-chloro-1H-benzo[d]imidazole 1-Benzyl-2-chloro-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.: 43181-78-8
VCID: VC21042112
InChI: InChI=1S/C14H11ClN2/c15-14-16-12-8-4-5-9-13(12)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2
SMILES: C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2Cl
Molecular Formula: C14H11ClN2
Molecular Weight: 242.7 g/mol

1-Benzyl-2-chloro-1H-benzo[d]imidazole

CAS No.: 43181-78-8

Cat. No.: VC21042112

Molecular Formula: C14H11ClN2

Molecular Weight: 242.7 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-2-chloro-1H-benzo[d]imidazole - 43181-78-8

Specification

CAS No. 43181-78-8
Molecular Formula C14H11ClN2
Molecular Weight 242.7 g/mol
IUPAC Name 1-benzyl-2-chlorobenzimidazole
Standard InChI InChI=1S/C14H11ClN2/c15-14-16-12-8-4-5-9-13(12)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2
Standard InChI Key PVLIRTAXXPPHCJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2Cl
Canonical SMILES C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2Cl

Introduction

Structural and Chemical Properties

Basic Information and Identifiers

1-Benzyl-2-chloro-1H-benzo[d]imidazole is identified by the CAS number 43181-78-8 and has a molecular formula of C₁₄H₁₁ClN₂ . The compound has a molecular weight of 242.70 g/mol, which has been consistently reported across multiple sources . It is characterized by a benzimidazole core structure featuring a benzyl group attached to the nitrogen atom at position 1 and a chlorine atom at position 2, which significantly contributes to its chemical reactivity and biological activity profile. The compound is also known by several synonyms including 1-Benzyl-2-chloro-1H-benzoimidazole, 2-Chloro-1-(phenylmethyl)-benzimidazole, and 1-benzyl-2-chloro-1H-1,3-benzodiazole .

The structure of this compound can be represented using various chemical identifiers. Its InChI key is PVLIRTAXXPPHCJ-UHFFFAOYSA-N, and its SMILES notation is C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2Cl, both of which provide standardized ways to encode its molecular structure . These identifiers are essential for database searches and cross-referencing across chemical information systems. The compound's structure consists of 17 heavy atoms with no defined stereocenter, making it a relatively straightforward molecule from a stereochemical perspective .

Physical and Chemical Properties

The physical and chemical properties of 1-Benzyl-2-chloro-1H-benzo[d]imidazole contribute significantly to its behavior in biological systems and its potential applications in pharmaceutical research. The compound has a computed XLogP3-AA value of 4, indicating a relatively high lipophilicity that may influence its membrane permeability and absorption properties in biological systems . This property is particularly relevant when considering its potential use as a drug candidate, as it affects how the compound distributes within the body. The topological polar surface area (TPSA) of the compound is 17.8 Ų, which is relatively low and might suggest good membrane penetration capabilities .

From a hydrogen bonding perspective, 1-Benzyl-2-chloro-1H-benzo[d]imidazole contains no hydrogen bond donors but has one hydrogen bond acceptor . This characteristic affects its solubility and interaction with biological targets. The compound also has two rotatable bonds, which contributes to its conformational flexibility . In terms of its exact mass, the compound has a value of 242.0610761 Da, which is an important parameter for its identification using mass spectrometry techniques . The compound's complexity value is calculated to be 253, indicating a moderate level of structural complexity compared to other organic molecules .

Synthesis and Production

Characterization Techniques

The characterization of 1-Benzyl-2-chloro-1H-benzo[d]imidazole and related compounds typically involves various analytical techniques. Although specific characterization data for our target compound was limited in the search results, for related compounds like 1-benzyl-2-chloromethyl-1H-benzimidazole, nuclear magnetic resonance (NMR) spectroscopy has been used to confirm structural identity . For example, 1H NMR spectroscopy can identify key proton signals characteristic of the benzimidazole core and substituents, while 13C NMR provides information about the carbon framework of the molecule .

Other analytical techniques commonly used for characterizing such compounds include mass spectrometry for determining molecular weight and fragmentation patterns, infrared spectroscopy for identifying functional groups, and X-ray crystallography for determining three-dimensional structure if crystalline samples are available. High-performance liquid chromatography (HPLC) is also commonly used to assess purity, as indicated by the specification of 97.0% HPLC purity for commercially available samples . These characterization techniques are essential for confirming the identity, purity, and structural features of the synthesized compound.

Biological Activities and Applications

Structure-Activity Relationships

The biological activities of 1-Benzyl-2-chloro-1H-benzo[d]imidazole are intimately linked to its structural features. The benzimidazole core is a privileged structure in medicinal chemistry, known for its diverse biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The specific substituents on this core structure, namely the benzyl group at position 1 and the chloro group at position 2, significantly influence the compound's biological activity profile and physicochemical properties.

The benzyl group at position 1 likely contributes to the compound's lipophilicity, potentially enhancing its ability to penetrate cell membranes. This substituent may also participate in hydrophobic interactions with protein binding pockets, influencing the compound's affinity for specific biological targets. The chloro substituent at position 2, being an electron-withdrawing group, affects the electronic distribution within the molecule, which can impact its reactivity and interaction with biological targets.

Understanding the structure-activity relationships (SAR) of this compound class is essential for guiding the design of analogs with improved properties. By systematically modifying the substituents and examining the resulting changes in biological activity, researchers can identify structural features critical for activity and optimize compounds for specific therapeutic applications. This approach, known as medicinal chemistry optimization, is a standard strategy in drug discovery and has been successfully applied to many drug classes, including those based on the benzimidazole scaffold.

Research Applications and Future Directions

Future Research Directions

Based on the current understanding of 1-Benzyl-2-chloro-1H-benzo[d]imidazole and its biological activities, several promising avenues for future research can be identified. Further exploration of its antimicrobial activity, including testing against a broader range of bacterial species and drug-resistant strains, could help evaluate its potential as an antibiotic lead compound. Similarly, more detailed investigation of its anticancer activity, including studies in diverse cancer cell lines and animal models, would provide valuable insights into its potential oncological applications.

From a medicinal chemistry perspective, the development of structural analogs of 1-Benzyl-2-chloro-1H-benzo[d]imidazole represents an important direction for future research. By systematically modifying the structure—for example, by replacing the chloro group with other substituents or modifying the benzyl group—researchers could potentially develop compounds with enhanced potency, improved selectivity, or better pharmacokinetic properties. Such structural optimization is a standard approach in drug discovery and has led to the development of many successful medicines.

Additional areas for future research include detailed mechanistic studies to understand how the compound interacts with its biological targets, investigations of its pharmacokinetic properties to assess its potential as a drug candidate, and toxicological studies to evaluate its safety profile. Computational methods such as molecular docking and QSAR (Quantitative Structure-Activity Relationship) modeling could also be employed to predict interactions with potential targets and guide the design of improved analogs. Together, these research directions could significantly advance our understanding of 1-Benzyl-2-chloro-1H-benzo[d]imidazole and its potential therapeutic applications.

Comparative Analysis and Data Tables

Physical and Chemical Properties Comparison

The physical and chemical properties of 1-Benzyl-2-chloro-1H-benzo[d]imidazole are critical determinants of its behavior in biological systems and its potential as a drug candidate. The following table summarizes the key physical and chemical properties of the compound based on the available data:

PropertyValueSignificance
Molecular Weight242.70 g/mol Moderate size, favorable for drug-like properties
Molecular FormulaC₁₄H₁₁ClN₂ Contains common drug-relevant elements
XLogP3-AA4 Relatively lipophilic, may enhance membrane permeability
Hydrogen Bond Donors0 Affects solubility and target binding
Hydrogen Bond Acceptors1 Impacts pharmacokinetic properties
Rotatable Bond Count2 Contributes to conformational flexibility
Topological Polar Surface Area17.8 Ų Relatively low, may enhance membrane penetration
Storage Conditions2-8°C Important for maintaining stability
Purity (HPLC)≥97.0% Research-grade quality

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